Griseophenone C

Description

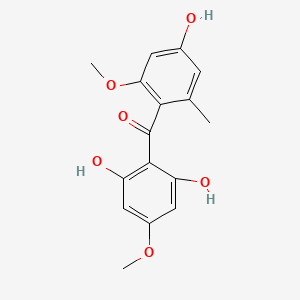

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H16O6 |

|---|---|

Poids moléculaire |

304.29 g/mol |

Nom IUPAC |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone |

InChI |

InChI=1S/C16H16O6/c1-8-4-9(17)5-13(22-3)14(8)16(20)15-11(18)6-10(21-2)7-12(15)19/h4-7,17-19H,1-3H3 |

Clé InChI |

XZDCIORWACLZKX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

SMILES canonique |

CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

Origine du produit |

United States |

Natural Occurrence and Biodiversity of Producing Organisms

Fungal Bioproduction of Griseophenone (B13407120) C

The synthesis of Griseophenone C in fungi is a critical step in the formation of griseofulvin (B1672149). This process involves a series of enzymatic reactions, starting from a polyketide backbone.

The genus Penicillium is renowned for its ability to produce a wide array of secondary metabolites, including this compound. nih.gov

Penicillium aethiopicum is a notable producer of this compound, which it synthesizes as a precursor to griseofulvin. oup.comnih.govresearchgate.net The biosynthetic gene cluster (gsf) responsible for this pathway has been identified in this species. researchgate.netuniprot.orguniprot.org The process begins with a polyketide synthase (GsfA) creating a heptaketide backbone, which then cyclizes to form a benzophenone (B1666685) intermediate. uniprot.orguniprot.org This intermediate undergoes two crucial O-methylation steps catalyzed by the enzymes GsfB and GsfC to yield this compound. uniprot.orguniprot.orgmdpi.com Subsequently, a flavin-dependent halogenase (GsfI) chlorinates this compound to form Griseophenone B, continuing the pathway towards griseofulvin. uniprot.orguniprot.orgmdpi.com

Penicillium griseofulvum is historically significant as the fungus from which griseofulvin was first discovered and isolated in 1939. mdpi.comwikipedia.org Like P. aethiopicum, this species produces this compound as an essential intermediate in the griseofulvin biosynthetic pathway. wikipedia.orgnih.govresearchgate.net The synthesis is initiated by the polyketide synthase GsfA, which combines one acetyl-CoA and six malonyl-CoA units. nih.govresearchgate.net The resulting benzophenone structure is then methylated by O-methyltransferases (GsfB and GsfC) to form this compound. mdpi.comnih.govresearchgate.net This compound is then chlorinated by the halogenase GsfI to produce Griseophenone B, which is further processed to create the final griseofulvin molecule. wikipedia.orgnih.gov

This compound has also been isolated from Penicillium sp. strain ct-28. rsc.orgnih.gov This endophytic fungus was found living within the leaves of the plant Corydalis tomentella, located on Jinfo Mountain in Chongqing, China. rsc.orgnih.gov The isolation of this compound from this strain highlights the role of endophytic fungi as producers of bioactive secondary metabolites. nih.gov

Beyond the well-known Penicillium genus, other fungi belonging to the Ascomycota phylum are also capable of producing this compound.

The fungus Pleosporales sp. (YY-4) has been identified as a producer of this compound. rsc.orgnih.govresearchgate.net This fungus was isolated as an associate of the plant Uncaria rhynchophylla in Jian, Jiangxi, China. rsc.orgresearchgate.net Chemical investigation of the metabolites from this fungus led to the isolation and identification of this compound along with several other polyketides. researchgate.net The discovery of this compound in the order Pleosporales demonstrates that the genetic machinery for its synthesis is not limited to the Eurotiales order, where Penicillium is classified. researchgate.netmdpi.com

Data Tables

Table 1: Fungal Producers of this compound

| Species/Strain | Classification | Host/Source | Location of Isolation |

|---|---|---|---|

| Penicillium aethiopicum | Ascomycota, Eurotiales | Soil | Not specified in sources |

| Penicillium griseofulvum | Ascomycota, Eurotiales | Soil | Not specified in sources |

| Penicillium sp. (ct-28) | Ascomycota, Eurotiales | Endophyte from Corydalis tomentella leaves | Jinfo Mountain, Chongqing, China rsc.orgnih.gov |

Table 2: Biosynthetic Pathway Intermediates to Griseofulvin

| Precursor/Intermediate | Enzyme(s) | Product | Producing Organism(s) |

|---|---|---|---|

| Benzophenone intermediate | GsfB, GsfC (O-methyltransferases) | This compound | P. aethiopicum, P. griseofulvum uniprot.orguniprot.orgmdpi.com |

| This compound | GsfI (Halogenase) | Griseophenone B | P. aethiopicum, P. griseofulvum uniprot.orguniprot.orgmdpi.com |

Xylaria ellisii (tentative identification)

Role of Endophytic Fungi in this compound Production

Endophytic fungi are a significant source of bioactive natural products. e-nps.or.krnih.gov Their ability to produce compounds like this compound is of considerable interest. The synthesis of such secondary metabolites by endophytic fungi is often influenced by their symbiotic relationship with the host plant. nih.gov These compounds may play a role in protecting the host plant from pathogens and herbivores. This compound is a precursor in the biosynthetic pathway of griseofulvin, a potent antifungal agent. mdpi.comresearchgate.netnih.gov The production of this compound by endophytic fungi underscores their potential as a source of medicinally important compounds. For instance, Penicillium concentricum, an endophytic fungus isolated from the liverwort Trichocolea tomentella, has been shown to produce this compound. researchgate.net

Occurrence in Higher Plants

While primarily known as a fungal metabolite, this compound has also been reported in certain higher plants. The presence of this compound in plants is often attributed to the endophytic fungi residing within their tissues.

Corydalis tomentella (Papaveraceae)

This compound has been identified in Corydalis tomentella, a plant belonging to the Papaveraceae family. rsc.orgrsc.org This plant is native to Eastern Asia and is characterized by its striking greyish, maidenhair-like foliage and pale yellow, tubular flowers. plant-world-seeds.compicturethisai.com Corydalis species are known for producing a variety of benzylisoquinoline alkaloids. nih.gov The detection of this compound in C. tomentella was associated with an endophytic fungus, Penicillium sp. (ct-28), isolated from its leaves. rsc.orgrsc.org This finding suggests that the endophytic fungus is the likely producer of the compound, which is then accumulated in the host plant. Corydalis tomentella has been used in folk medicine and is known to possess anti-inflammatory and analgesic properties. nih.gov

Uncaria rhynchophylla (Rubiaceae)

Another higher plant in which this compound has been found is Uncaria rhynchophylla, a member of the Rubiaceae family. rsc.orgrsc.org This woody vine, commonly known as "Gou Teng," is used in traditional Chinese medicine to treat cardiovascular and cerebrovascular diseases. nih.govamegroups.cn Similar to its occurrence in Corydalis tomentella, the presence of this compound in U. rhynchophylla is linked to an endophytic fungus, in this case, a Pleosporales sp. (YY-4). rsc.orgrsc.org This further supports the role of endophytic fungi in the production of this benzophenone. Uncaria rhynchophylla is rich in monoterpene indole (B1671886) alkaloids, which contribute to its medicinal properties. nih.govmdpi.com

Biosynthesis of Griseophenone C: Enzymatic and Genetic Mechanisms

Polyketide Biosynthesis Pathway to Benzophenone (B1666685) Precursors

The journey to griseophenone (B13407120) C begins with the construction of a benzophenone scaffold, a process rooted in the polyketide synthesis pathway. This pathway utilizes simple carboxylic acid building blocks to create complex carbon skeletons. researchgate.netmdpi.com The formation of the benzophenone precursor to griseophenone C is catalyzed by a multi-domain enzyme that dictates the precise folding and cyclization of a linear polyketide chain. nih.govnih.gov

The biosynthesis of the this compound backbone is initiated by the nonreducing polyketide synthase (NR-PKS) GsfA, which uses one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units. researchgate.netnih.govuniprot.org Acetyl-CoA provides the initial two-carbon block, while each malonyl-CoA unit, formed by the carboxylation of acetyl-CoA, contributes a two-carbon segment to the growing chain through successive decarboxylative condensation reactions. researchgate.netmdpi.combiorxiv.org This specific combination of one acetyl-CoA and six malonyl-CoA units is fundamental for assembling the C14 heptaketide chain that will ultimately form the core structure of the benzophenone intermediate. nih.govnih.gov

The central catalyst in the formation of the benzophenone precursor is GsfA, a large, multifunctional nonreducing polyketide synthase (NR-PKS). nih.govnih.gov Encoded by the gsfA gene within the griseofulvin (B1672149) gene cluster, this enzyme is essential for the biosynthesis, orchestrating the assembly of the polyketide chain from the starter and extender units. nih.govnih.gov GsfA is an iterative type I PKS, meaning its multiple catalytic domains are part of a single polypeptide chain and are used repeatedly to build the final product. nih.gov Unlike many other PKSs, GsfA lacks a thioesterase (TE) domain, which is typically responsible for releasing the final polyketide chain. nih.govresearchgate.net

GsfA catalyzes the sequential condensation of the six malonyl-CoA extender units onto the initial acetyl-CoA starter unit. nih.govuniprot.org This iterative process results in the formation of a linear heptaketide backbone. researchgate.netnih.gov This poly-β-keto chain remains tethered to the enzyme until it undergoes a series of cyclization reactions to form the first stable intermediate, a benzophenone derivative often referred to as benzophenone 5a. researchgate.netmdpi.comnih.gov The formation of this specific benzophenone structure, rather than other potential aromatic compounds, is a critical step that directs the pathway toward this compound. nih.gov

The GsfA enzyme is composed of several distinct functional domains, each with a specific role in the construction of the polyketide chain. The coordinated action of these domains ensures the correct selection of building blocks, chain elongation, and eventual cyclization. nih.govnih.govresearchgate.net

| Domain | Abbreviation | Function |

| Starter Unit Acyl-CoA Transacylase | SAT | Selects and loads the acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP) domain. nih.govresearchgate.netmdpi.com |

| Ketosynthase | KS | Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction between the growing polyketide chain (attached to the KS domain) and the malonyl-ACP extender unit. mdpi.comrsc.org |

| Malonyl-CoA-ACP Transacylase | AT | Selects and transfers the malonyl-CoA extender units to the ACP domain for each cycle of chain elongation. researchgate.netrsc.org |

| Product Template | PT | Controls the folding of the linear polyketide chain and catalyzes the regiospecific intramolecular aldol (B89426) and Claisen cyclizations, dictating the final aromatic structure. nih.govnih.govmdpi.com |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains of the synthase. nih.govresearchgate.netbu.edu |

The Product Template (PT) domain of GsfA plays a pivotal role in the transformation of the linear heptaketide chain into the bicyclic benzophenone structure. nih.govnih.gov It mediates the regioselective cyclization and aromatization reactions. mdpi.com The GsfA PT domain first catalyzes an aldol-type condensation between C8 and C13 of the polyketide chain. nih.govresearchgate.net This is followed by a Claisen-type condensation between C1 and C6. researchgate.netresearchgate.net These specific cyclizations, orchestrated by the PT domain, result in the formation of two aromatic rings—an orcinol (B57675) ring and a phloroglucinol (B13840) ring—linked by a carbonyl group, yielding the benzophenone 5a intermediate. nih.govnih.gov The ability of the PT domain to mediate these cyclizations without the aid of a separate thioesterase or cyclase domain is a notable feature of the GsfA synthase. researchgate.netdtu.dk

Role of Nonreducing Polyketide Synthase (NR-PKS) GsfA

Functional Domains of GsfA (Starter Unit ACP Transacylase (SAT), Ketosynthase (KS), Malonyl-CoA-ACP Transacylase (AT), Product Template (PT), Acyl Carrier Protein (ACP))

O-Methylation Steps Leading to this compound

Following the formation of the benzophenone 5a core by GsfA, the pathway proceeds with tailoring reactions to produce this compound. researchgate.netmdpi.com These modifications are carried out by other enzymes encoded within the gsf gene cluster. Specifically, two sequential O-methylation events occur, catalyzed by two distinct O-methyltransferases, GsfB and GsfC. researchgate.netnih.govresearchgate.net These enzymes transfer a methyl group from the cofactor S-adenosyl methionine (SAM) to specific hydroxyl groups on the benzophenone ring structure. nih.gov

Isotope labeling studies and gene knockout experiments have shown that two hydroxyl groups on benzophenone 5a are methylated to yield this compound. nih.govresearchgate.net The enzyme GsfB methylates the hydroxyl group at the C3 position (phloroglucinol ring), while GsfC methylates the hydroxyl group at the C9 position (orcinol ring). nih.govuniprot.org While some research suggests a specific order, with GsfB acting first to create an intermediate known as griseophenone D before GsfC acts, other studies indicate that either methylation can occur first. nih.govuniprot.org The completion of these two methylation steps yields the final target molecule, this compound, which then proceeds to further enzymatic modifications in the full biosynthetic pathway of griseofulvin. researchgate.netmdpi.com

Involvement of O-Methyltransferases GsfB and GsfC

The biosynthesis of this compound from its benzophenone precursor is accomplished through the sequential action of two specific enzymes, GsfB and GsfC. mdpi.comoup.comnih.govresearchgate.netoup.com These enzymes are classified as O-methyltransferases (OMTs), which specialize in transferring a methyl group to a hydroxyl group on a substrate molecule. mdpi.comnih.govoup.com In the griseofulvin pathway, GsfB and GsfC work in concert to methylate two distinct hydroxyl groups on the initial benzophenone backbone, which is synthesized by the polyketide synthase GsfA. mdpi.comnih.govnih.gov This dual methylation is essential for producing the intermediate known as this compound. mdpi.comoup.comnih.govresearchgate.netoup.com

Specific Methylation at 3-OH to Produce Griseophenone D by GsfB

The first methylation step is catalyzed by the O-methyltransferase GsfB. mybiosource.comnih.gov Biochemical studies have confirmed that GsfB specifically targets the hydroxyl group at the 3-position (3-OH) of the benzophenone precursor. mybiosource.comnih.gov The addition of a methyl group at this site leads to the formation of an intermediate compound named Griseophenone D. mybiosource.comdtu.dk Gene deletion experiments, where the gsfB gene was knocked out, resulted in the accumulation of metabolites that lacked methylation at the 3-OH position, confirming the specific function of GsfB in the pathway. nih.govescholarship.org

Specific Methylation at 9-OH to Yield this compound by GsfC

Following the action of GsfB, the second O-methyltransferase, GsfC, performs its function. mybiosource.com GsfC specifically methylates the hydroxyl group at the 9-position (9-OH) of Griseophenone D. mybiosource.com This second methylation event completes the transformation, yielding this compound. mybiosource.com The regioselectivity of GsfC was confirmed through gene knockout studies; the deletion of the gsfC gene led to the accumulation of intermediates that were methylated at the 3-OH position but lacked the methyl group at the 9-OH position. nih.govescholarship.org While studies suggest that either methylation can occur first, the combined action of both GsfB and GsfC is required to form this compound. nih.gov

Role of S-Adenosyl Methionine (SAM) as a Methyl Donor

The methyl groups transferred by GsfB and GsfC originate from a universal biological cofactor, S-Adenosyl Methionine, commonly known as SAM or AdoMet. researchgate.netmdpi.comwikipedia.org SAM is the primary methyl donor in a vast number of metabolic reactions, including the methylation of secondary metabolites like griseofulvin. wikipedia.orgmdpi.comrsc.org In this pathway, each methyltransferase enzyme (GsfB and GsfC) binds SAM, abstracts its activated methyl group, and catalyzes its transfer to the specific hydroxyl group on the benzophenone substrate. dtu.dkresearchgate.net

Griseofulvin Biosynthetic Gene Cluster (gsf BGC)

The enzymes responsible for producing this compound are encoded by genes located within a contiguous set of genes known as the griseofulvin biosynthetic gene cluster (gsf BGC).

Identification and Characterization in Penicillium aethiopicum

The griseofulvin biosynthetic gene cluster was first discovered and characterized in the fungus Penicillium aethiopicum. mdpi.comnih.govoup.com Its identification was achieved through 454 shotgun sequencing of the fungal genome combined with bioinformatic mining. nih.govnih.govnih.gov Researchers searched for genes encoding enzymes consistent with the known steps of griseofulvin biosynthesis, such as polyketide synthases, methyltransferases, and halogenases. researchgate.netnih.gov This analysis revealed a cluster of 13 genes, designated gsfA through gsfK, along with two regulatory genes, which were hypothesized to direct the synthesis of griseofulvin. mdpi.comoup.comoup.com The presence of three O-methyltransferase genes (gsfB, gsfC, gsfD) and a halogenase gene (gsfI) within the cluster strongly suggested its role in the pathway. rsc.org

Functional Elucidation of gsf Genes (gsfA, gsfB, gsfC) through Single-Gene Deletion and Biochemical Assays

The specific functions of the genes within the gsf cluster were confirmed through systematic single-gene deletion experiments and subsequent biochemical analyses. mdpi.comnih.govoup.com Deletion of the non-reducing polyketide synthase gene, gsfA, completely abolished the production of griseofulvin and its intermediates, confirming its role in synthesizing the initial benzophenone backbone from acetyl-CoA and malonyl-CoA units. mdpi.comnih.govnih.gov

To elucidate the roles of the methyltransferases, individual knockout mutants for gsfB and gsfC were created. nih.govescholarship.orgcdc.gov

Deletion of gsfB resulted in the production of compounds that lacked methylation at the 3-OH position, such as Griseophenone E. nih.govescholarship.org This demonstrated that GsfB is the 3-OH methyltransferase. nih.gov

Deletion of gsfC led to the accumulation of intermediates methylated at the 3-OH position but not the 9-OH position, including Griseophenone D. nih.govescholarship.org This confirmed that GsfC is the 9-OH methyltransferase. escholarship.org

These genetic findings were further validated by in vitro biochemical assays using purified GsfA, GsfB, and GsfC enzymes, which successfully reconstituted the formation of the methylated benzophenones. nih.govescholarship.org

Research Findings on gsf Gene Function and Deletion

The following tables summarize the established functions of key genes in the this compound biosynthetic pathway and the specific outcomes of their deletion.

Table 1: Function of Key gsf Biosynthetic Genes

| Gene | Encoded Enzyme | Function in this compound Biosynthesis |

| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial heptaketide benzophenone backbone from one acetyl-CoA and six malonyl-CoA units. mdpi.comnih.govoup.com |

| gsfB | O-Methyltransferase | Catalyzes the specific methylation of the 3-OH group on the benzophenone precursor to form Griseophenone D. mybiosource.comnih.govdtu.dk |

| gsfC | O-Methyltransferase | Catalyzes the specific methylation of the 9-OH group on Griseophenone D to yield this compound. mybiosource.comnih.govescholarship.org |

Table 2: Results of Methyltransferase Gene Deletion Experiments in P. aethiopicum

| Gene Deletion | Effect on Pathway | Key Accumulated Intermediates | Reference |

| ΔgsfB | Blocks methylation at the 3-OH position. | Griseophenone E, Griseophenone F | nih.govescholarship.org |

| ΔgsfC | Blocks methylation at the 9-OH position. | Griseophenone D, Griseoxanthone C | nih.govescholarship.org |

Genomic Context and Conservation Across Fungal Species

The biosynthesis of this compound is intricately linked to a set of genes organized in a biosynthetic gene cluster (BGC). This cluster, commonly referred to as the griseofulvin (gsf) gene cluster, orchestrates the production of griseofulvin, for which this compound is a crucial intermediate. nih.govmdpi.com The study of the genomic context and conservation of this BGC across various fungal species provides significant insights into its evolutionary history and the essential enzymatic machinery required for the synthesis of grisan-core compounds.

The gsf biosynthetic gene cluster was first fully identified and characterized in Penicillium aethiopicum. nih.govmdpi.comresearchgate.net In this fungus, the cluster comprises 13 genes (gsfA through gsfK, along with two regulatory genes, gsfR1 and gsfR2) that are responsible for the entire biosynthetic pathway. nih.govcore.ac.uk The genes are located contiguously, a common feature for secondary metabolite pathways in fungi, which facilitates co-regulation of gene expression. jlsteenwyk.com The formation of this compound itself is catalyzed by the products of the gsfB and gsfC genes, which are O-methyltransferases that act on the benzophenone intermediate. nih.govmdpi.comresearchgate.net Subsequent chlorination of this compound is carried out by a halogenase encoded by the gsfI gene. nih.govmdpi.comresearchgate.net

Despite the conserved synteny, the level of conservation varies among the individual genes within the cluster. Research indicates that seven of the thirteen genes are highly conserved across most of the griseofulvin-producing species studied. nih.govmdpi.com These core genes, gsfA, gsfB, gsfC, gsfD, gsfE, gsfF, and gsfI, encode the essential enzymes for the synthesis of the grisan core structure, including the polyketide synthase, methyltransferases, and the halogenase that modifies this compound. nih.govmdpi.com The strong conservation of these genes suggests they are indispensable for the production of griseofulvin and its precursors. nih.gov

Conversely, the remaining six genes in the cluster are poorly conserved. nih.govnih.gov For example, genes such as gsfH, gsfK, and the regulatory gene gsfR2 are absent in the gsf BGC of some producing fungi, like P. griseofulvum, when compared to P. aethiopicum. mdpi.com Furthermore, studies have shown that Memnoniella echinata can produce griseofulvin despite possessing only seven of the thirteen putative gsf genes. mdpi.com This suggests that these less-conserved genes may not be essential for the core biosynthesis or may have roles that are redundant or species-specific. nih.gov

The table below summarizes the core genes of the gsf cluster as identified in P. aethiopicum and their conservation status.

Table 1: Genes of the gsf Biosynthetic Gene Cluster and Their Conservation

| Gene | Proposed Function | Conservation Status Across Surveyed Fungi |

|---|---|---|

| gsfA | Non-reducing polyketide synthase (NR-PKS) | Highly Conserved |

| gsfB | O-methyltransferase | Highly Conserved |

| gsfC | O-methyltransferase | Highly Conserved |

| gsfD | O-methyltransferase | Highly Conserved |

| gsfE | Dehydrogenase/Enoyl reductase | Highly Conserved |

| gsfF | Cytochrome P450 (Phenol oxidase) | Highly Conserved |

| gsfI | Halogenase (Chlorinase) | Highly Conserved |

| gsfH | Unknown | Poorly Conserved |

| gsfJ | Unknown | Poorly Conserved |

| gsfK | Ketoreductase | Poorly Conserved |

| gsfR1 | Transcription factor | Poorly Conserved |

| gsfR2 | Transcription factor | Poorly Conserved |

Data compiled from multiple sources. nih.govmdpi.com

The presence of the gsf gene cluster has been confirmed in a range of fungal species, highlighting its distribution within the fungal kingdom.

Table 2: Fungal Species with Identified gsf Biosynthetic Gene Clusters

| Species | Genus |

|---|---|

| Penicillium aethiopicum | Penicillium |

| Penicillium griseofulvum | Penicillium |

| Penicillium capsulatum | Penicillium |

| Penicillium coprophilum | Penicillium |

| Penicillium vulpinum | Penicillium |

| Aspergillus alliaceus | Aspergillus |

| Aspergillus burnettii | Aspergillus |

| Xylaria flabelliformis | Xylaria |

| Memnoniella echinata | Memnoniella |

This list is not exhaustive but represents key species identified in genomic studies. nih.govmdpi.com

Biological Activities and Mechanistic Investigations of Griseophenone C

Antibacterial Activity of Griseophenone (B13407120) C

Griseophenone C has demonstrated notable antibacterial properties against clinically significant bacteria. Its efficacy against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of antimicrobial action. vulcanchem.com

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound exhibits significant inhibitory effects against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. Research has identified it as a potent anti-MRSA agent. researchgate.net Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against MRSA to be as low as 0.5 μg/mL. e-nps.or.krkoreascience.kr One study highlighted its potency, noting it was 16 times more effective than ampicillin (B1664943) against an MRSA strain. researchgate.net This strong activity makes this compound a compound of interest in the search for new treatments for MRSA infections.

Table 1: In Vitro Antibacterial Activity of this compound against MRSA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Compound (MIC) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 μg/mL | Ampicillin (8 μg/mL) |

Activity Against Escherichia coli

The antibacterial effects of this compound extend to Gram-negative bacteria, including Escherichia coli. vulcanchem.com Research has documented its significant antibacterial activity against E. coli, with a reported Minimum Inhibitory Concentration (MIC) value of 2 μg/mL. researchgate.netresearchgate.net This demonstrates the compound's ability to act against this common and often pathogenic bacterial species.

Table 2: In Vitro Antibacterial Activity of this compound against E. coli

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 2 μg/mL |

Broader Spectrum of Activity Against Other Bacterial Species

The demonstrated efficacy of this compound against both MRSA (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium) is indicative of a potentially broad spectrum of antibacterial activity. vulcanchem.com While detailed investigations into its effects on a wider range of bacterial species are ongoing, its ability to inhibit these two clinically important and structurally distinct pathogens highlights its potential as a broad-spectrum antimicrobial agent. The stronger antibacterial activity of this compound compared to its well-known antifungal relative, griseofulvin (B1672149), underscores how minor structural variations can lead to significant differences in biological effects. vulcanchem.com

Methodologies for Research and Elucidation

Isolation and Purification Techniques

Griseophenone (B13407120) C is a naturally occurring benzophenone (B1666685) produced by various fungi, most notably species of Penicillium and Nigrospora. dtu.dksci-hub.senih.gov Its isolation from fungal cultures is a multi-step process that begins with extraction from the fermentation broth or mycelium.

Initially, the fungal culture, whether liquid or solid, is extracted using organic solvents like ethyl acetate. nih.gov This crude extract contains a complex mixture of metabolites. To isolate Griseophenone C, researchers employ various chromatographic techniques. A common approach involves subjecting the crude extract to column chromatography, often using Sephadex as the stationary phase, to achieve initial separation. nih.gov

Further purification is typically accomplished using High-Performance Liquid Chromatography (HPLC). nih.gov This technique, particularly in a semi-preparative setup, allows for the separation of compounds with very similar chemical properties, yielding this compound in a pure form suitable for structural analysis and biological assays. atlanchimpharma.com Alternative purification methods can include liquid-liquid extraction and crystallization. masterorganicchemistry.com The choice of method depends on the complexity of the initial extract and the quantity of the target compound. atlanchimpharma.commasterorganicchemistry.com For instance, this compound has been successfully isolated from the marine-derived fungus Nigrospora sp. MA75 and from genetically modified strains of Penicillium aethiopicum designed to accumulate pathway intermediates. sci-hub.senih.gov

Structural Elucidation through Spectroscopic Analysis

Once purified, the precise chemical structure of this compound is determined using a suite of spectroscopic methods. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the exact molecular formula of a compound. libretexts.org For this compound, HRESIMS analysis provides a highly accurate mass measurement of the molecular ion. This technique has established the molecular formula of this compound as C₁₆H₁₆O₆. acs.orgnih.gov The high resolution allows differentiation between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. libretexts.org In studies, this compound is often observed as a protonated molecule [M+H]⁺. nih.govacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize this compound. nih.govamazonaws.com

1D NMR: ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectra provide information on all the carbon atoms in the molecule. researchgate.net

Detailed NMR analysis has confirmed the benzophenone structure of this compound, with its characteristic two substituted aromatic rings linked by a ketone. amazonaws.com

Table 1: NMR Spectroscopic Data for this compound (Data sourced from analysis in (CD₃)₂CO on a 500 MHz spectrometer) amazonaws.com

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, mult, J in Hz) | HMBC Correlations |

| C1, C5 | 165.3484 | H(2,4) | |

| C2, C4 | 94.18 | 6.251, 2H, s | |

| C3 | 167.8811 | H(2,4), H9' | |

| C6 | 107.0396 | ||

| C7 | 163.7845 | H9' | |

| C8 | 107.1353 | H10 | |

| C9 | 167.8811 | H9', H10 | |

| C9' | 56.0094 | 3.707, 3H, s | |

| C10 | 103.1345 | 5.681, 1H, d, 1.1 Hz | |

| C11 | 185.3387 | H10 | |

| C12 | 128.6774 | 6.149, 1H, t, 1.1 Hz | H10, H14 |

| C13 | 147.2017 | H14 | |

| C14 | 15.4892 | 1.773, 3H, d, 1.1 Hz | H12 |

Note: The assignments for some positions in the original source may vary based on the numbering scheme used. The table reflects the reported correlations.

In addition to HRESIMS for accurate mass determination, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of this compound. neu.edu.tr In this technique, the molecular ion is isolated and then fragmented, and the masses of the resulting product ions are measured. pharmacy180.com

This analysis provides valuable structural information. For this compound, a prominent product ion is observed at a mass-to-charge ratio (m/z) of 165.0546. acs.orgnih.gov This specific fragment is also found in the mass spectra of related compounds like griseofulvin (B1672149) and griseophenone B, indicating a shared structural moiety and lending further confidence to its identification within the griseofulvin biosynthetic pathway. acs.orgnih.gov The protonated molecular ion [M+H]⁺ for this compound is consistently detected at an m/z of approximately 305. nih.govacs.orgnih.gov

Table 2: Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Molecular Formula | Reference |

| [M+H]⁺ | 305.1019 | C₁₆H₁₇O₆⁺ | acs.orgnih.gov |

| Product Ion | 165.0546 | - | acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

In Vitro Enzymatic Assays

Understanding how this compound is synthesized in nature requires studying the specific enzymes involved in its formation. In vitro enzymatic assays, using purified enzymes and substrates, are fundamental to elucidating biosynthetic pathways. sdu.edu.cn

The biosynthesis of this compound is a key part of the larger pathway leading to griseofulvin. mdpi.comresearchgate.net The process begins with a non-reducing polyketide synthase (NR-PKS) enzyme, GsfA, which synthesizes a benzophenone intermediate. nih.govnih.gov This intermediate then undergoes two specific methylation reactions to yield this compound.

Researchers have successfully reconstituted these steps in vitro. nih.gov By expressing and purifying the O-methyltransferase enzymes GsfB and GsfC from P. aethiopicum, they demonstrated their precise roles. nih.gov

GsfC methylates the hydroxyl group at the C-9 position of the precursor.

GsfB methylates the hydroxyl group at the C-3 position.

Incubating the GsfA enzyme with its necessary substrates (malonyl-CoA) and then adding the methyltransferases (GsfB, GsfC) along with the methyl donor S-adenosyl methionine (SAM), results in the successful production of this compound. nih.gov These reconstitution experiments provide definitive proof of the function of these enzymes and confirm the biosynthetic origin of this compound. nih.govresearchgate.net The accumulation of this compound in fungal strains where downstream genes (like the chlorinase GsfI) are deleted further corroborates its role as a pathway intermediate. nih.govresearchgate.net

Characterization of Enzyme Function using this compound as Substrate (e.g., GsfI activity)

This compound is a key intermediate in the biosynthetic pathway of the antifungal compound griseofulvin. mdpi.com Its primary role is to act as the substrate for the flavin-dependent halogenase (FDH) GsfI, which catalyzes a crucial chlorination step. mdpi.commdpi.com The function of GsfI has been characterized through in vitro enzymatic assays, which have successfully demonstrated its ability to convert this compound into Griseophenone B. mdpi.comnih.gov

The characterization of GsfI activity involves incubating the recombinant enzyme with its substrate, this compound. nih.gov In a typical assay, the reaction mixture contains GsfI, this compound, and a system to regenerate the reduced flavin cofactor required by the enzyme. nih.gov This regeneration system usually includes a flavin reductase (like SsuE), Flavin Adenine Dinucleotide (FAD), and Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.gov Following incubation, the reaction products are extracted and analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of Griseophenone B. nih.gov

This specific and regioselective chlorination of this compound by GsfI is a critical step, as the resulting Griseophenone B is the direct precursor for the formation of the characteristic grisan spirocyclic core of griseofulvin, a reaction catalyzed by the P450 monooxygenase GsfF. mdpi.comnih.govresearchgate.net The successful in vitro reconstitution of this step has been fundamental in confirming the function of GsfI and its role in the griseofulvin pathway. nih.gov

Table 1: Components of GsfI In Vitro Assay

| Component | Function/Role | Source Reference |

|---|---|---|

| This compound | Substrate for the halogenase enzyme | nih.gov |

| GsfI | Recombinant flavin-dependent halogenase that catalyzes the chlorination | mdpi.comnih.gov |

| SsuE | Flavin reductase used to regenerate the FAD cofactor | nih.gov |

| FAD (Flavin Adenine Dinucleotide) | Cofactor required for GsfI enzymatic activity | nih.gov |

| NADPH | Reductant for the flavin regeneration cycle | nih.gov |

| Sodium Phosphate Buffer | Maintains optimal pH for the enzymatic reaction | nih.gov |

Genetic Engineering and Molecular Biology Techniques

Gene deletion and overexpression studies have been instrumental in validating the function of genes involved in the biosynthesis of griseofulvin, with this compound being a central intermediate. mdpi.comnih.gov These techniques allow researchers to observe the metabolic impact of removing or increasing the expression of a specific gene, thereby confirming its role in the pathway.

Single-gene deletion experiments have been crucial for elucidating the griseofulvin biosynthetic pathway. nih.govnih.gov A key finding from these studies is that the deletion of the gsfI gene in Penicillium aethiopicum completely abolishes the production of griseofulvin. nih.govnih.gov Instead, the gsfI deletion mutant accumulates dechlorogriseofulvin, demonstrating that GsfI is the chlorinase responsible for converting this compound to Griseophenone B. nih.gov This result also indicates that the downstream enzymes can still process the dechlorinated analogue. nih.gov Similarly, deletion of gsfA, the non-reducing polyketide synthase (NR-PKS) that initiates the entire pathway, also disrupts griseofulvin production, confirming the cluster's role. mdpi.comnih.gov

Deletion of the O-methyltransferase genes gsfB and gsfC, which act upstream of this compound formation, also provided critical insights. nih.gov For instance, the deletion of gsfB led to the accumulation of compounds lacking methylation at the 3-OH position, confirming that GsfB is the 3-OH methyltransferase. nih.gov

Conversely, overexpression studies can enhance the production of metabolites. While not specific to the gsf cluster, a study on the endocrocin (B1203551) gene cluster in Aspergillus fumigatus showed that overexpression of the PKS gene encA resulted in higher transcript levels of adjacent cluster genes and increased production of the final product, endocrocin. nih.gov This principle is applicable to the griseofulvin pathway, where, for example, deletion of a negative regulator, gsfR1, led to an increase in griseofulvin production under certain conditions. nih.gov

Table 2: Summary of Gene Deletion Experiments in the Griseofulvin Pathway

| Gene Deleted | Enzyme Encoded | Effect on Metabolite Profile | Inferred Function | Source Reference |

|---|---|---|---|---|

| gsfI | Flavin-dependent Halogenase | Griseofulvin production abolished; accumulation of dechlorogriseofulvin. | Chlorinates this compound to form Griseophenone B. | nih.gov |

| gsfA | Non-reducing Polyketide Synthase | Disruption of griseofulvin production. | Initiates biosynthesis by forming the polyketide backbone. | mdpi.comnih.gov |

| gsfB | O-methyltransferase | Accumulation of intermediates lacking 3-OH methylation (e.g., Griseophenone E). | Catalyzes methylation at the 3-OH position of the benzophenone intermediate. | nih.gov |

| gsfR1 | Regulatory Protein | Increased griseofulvin production under specific conditions. | Acts as a negative regulator of the gene cluster. | nih.gov |

Bioinformatic mining has become an essential tool for identifying and analyzing the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like griseofulvin. mdpi.commdpi.com The putative griseofulvin gene cluster (gsf BGC) was first identified in Penicillium aethiopicum in 2010 through shotgun sequencing of the genome followed by bioinformatic analysis searching for polyketide synthase (PKS) genes. mdpi.comnih.govresearchgate.net This initial discovery revealed a cluster of genes, designated gsfA through gsfK, along with two regulatory genes, gsfR1 and gsfR2. nih.govresearchgate.net

Following the initial identification, comparative genomic studies and further bioinformatic mining have been employed to locate gsf BGCs in other fungal species. mdpi.com For the first time, the gsf BGC was found in species such as Aspergillus alliaceus, Aspergillus burnettii, and Memnoniella echinata. mdpi.com These comparative analyses revealed that a core set of seven genes (gsfA–gsfF and gsfI) is highly conserved across the majority of the investigated genomes that produce griseofulvin. mdpi.comnih.gov This suggests these seven genes are essential for biosynthesis. nih.gov

Bioinformatic tools like antiSMASH and BLASTp are now routinely used to scan fungal genomes for potential halogenase enzymes and other biosynthetic genes. mdpi.com The analysis of the gsf cluster in P. aethiopicum revealed genes encoding enzymes consistent with the steps needed to form griseofulvin from a polyketide precursor, including the PKS (gsfA), methyltransferases (gsfB, gsfC, gsfD), the crucial chlorinase (gsfI) that acts on this compound, and a P450 oxygenase (gsfF). nih.govresearchgate.net This genomic information provides a roadmap for targeted gene deletion and biochemical characterization studies. nih.govnih.gov

Future Perspectives in Griseophenone C Research

Advancements in Biosynthetic Engineering

The intricate biosynthetic pathway of Griseophenone (B13407120) C offers multiple points for intervention, making it a prime candidate for biosynthetic engineering. The goal is to enhance its production and to generate novel, structurally related compounds with potentially improved properties.

Optimization of Fungal Fermentation for Enhanced Production

The production of Griseophenone C is intrinsically linked to the fermentation of fungi, primarily species of Penicillium. oup.com However, wild-type strains often produce the compound in low yields. A key area of future research lies in optimizing fermentation conditions to maximize the output of this compound. This involves a multipronged approach that considers the physiological and metabolic needs of the producing fungus. uliege.be

Key parameters for optimization include the composition of the culture medium, such as carbon and nitrogen sources, and the concentration of essential minerals. mdpi.comnih.gov For instance, limiting the chloride concentration in the fermentation media of P. griseofulvum has been shown to lead to the accumulation of various griseophenones, including this compound. rsc.org Additionally, physical parameters such as temperature, pH, and aeration are critical for maximizing fungal growth and secondary metabolite production. uliege.benih.gov

Furthermore, the choice between submerged fermentation and solid-state fermentation can significantly impact the yield and profile of secondary metabolites. uliege.be While submerged fermentation is often preferred for large-scale industrial production, solid-state fermentation can sometimes lead to the production of a different spectrum of compounds and may be more suitable for specific fungal strains or research purposes.

Synthetic Biology Approaches for Pathway Manipulation

The advent of synthetic biology provides powerful tools to rationally engineer the biosynthetic pathway of this compound. embopress.orgplos.org This goes beyond simple optimization of fermentation conditions and delves into the genetic manipulation of the producing organisms. nih.gov The core of this approach is the "design-build-test-learn" cycle, which allows for the iterative improvement of biological systems. plos.org

The biosynthetic gene cluster responsible for griseofulvin (B1672149) production, which includes the genes for this compound synthesis, has been identified. mdpi.comnih.gov This knowledge allows for targeted genetic modifications. For example, the genes gsfB and gsfC, which encode for O-methyltransferases, are responsible for the methylation steps leading to this compound. mdpi.comnih.gov Overexpression of these genes could potentially increase the flux towards this compound.

Conversely, the gene gsfI, which encodes a halogenase that converts this compound to Griseophenone B, could be knocked out or downregulated to cause the accumulation of this compound. mdpi.comnih.govnih.gov This strategy of blocking a subsequent step in a biosynthetic pathway is a common and effective method for accumulating a desired intermediate.

Moreover, synthetic biology allows for the introduction of genes from other organisms to create hybrid pathways, potentially leading to the synthesis of novel this compound analogs. nih.gov This could involve introducing different tailoring enzymes, such as alternative methyltransferases or glycosyltransferases, to modify the this compound scaffold and generate a library of new compounds for biological screening.

Exploration of Novel Biotic Sources

While this compound is well-known from various Penicillium species, including P. canescens, P. solitum, and P. concentricum, the exploration for new fungal sources remains a promising avenue of research. nih.gov Fungi, particularly those from unique and underexplored environments such as marine ecosystems and endophytic associations with plants, are a rich source of novel secondary metabolites. researchgate.netresearchgate.net

The discovery of this compound in different fungal species or genera could reveal novel biosynthetic pathways or regulatory mechanisms. For example, the endophytic fungus Xylaria ellisii has been identified as a producer of this compound alongside griseofulvin. vulcanchem.com Investigating such organisms could provide new enzymes with different substrate specificities or efficiencies, which could be valuable for synthetic biology applications. The increasing number of sequenced fungal genomes provides a vast dataset for genome mining, allowing for the identification of putative this compound biosynthetic gene clusters in a wider range of fungi. oup.com

Further Elucidation of Intrinsic Biological Activities

Historically, this compound has been viewed primarily as a biosynthetic intermediate. vulcanchem.com However, recent studies have highlighted its own significant biological activities, distinct from its famous derivative, griseofulvin. A key area of future research is the comprehensive characterization of these intrinsic properties.

Notably, this compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. vulcanchem.com This suggests a broader spectrum of antimicrobial action compared to griseofulvin, which is primarily an antifungal agent. vulcanchem.com Further research is needed to elucidate the mechanism of action of this compound against these bacteria and to evaluate its efficacy against a wider range of clinically relevant pathogens, including those on the World Health Organization's priority list. nih.gov

The potential for this compound to exhibit other biological activities, such as antiviral, anti-inflammatory, or anticancer properties, also warrants investigation. Many fungal polyketides display a wide range of pharmacological effects, and a thorough screening of this compound could uncover novel therapeutic applications.

Potential for Chemical Synthesis and Analog Development (as a research tool/intermediate)

While biotechnological production is a key focus, the chemical synthesis of this compound and its analogs remains important, particularly for research purposes. Total synthesis provides unambiguous structural confirmation and allows for the creation of analogs that are not accessible through biological methods. dtu.dk

The development of efficient synthetic routes to this compound can facilitate structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the this compound scaffold, chemists can probe which parts of the molecule are essential for its biological activity. This knowledge is crucial for the rational design of more potent and selective analogs.

Furthermore, synthetic analogs of this compound can serve as valuable research tools. For example, they can be used as probes to identify the molecular targets of this compound's antibacterial activity. The synthesis of analogs with improved physicochemical properties, such as increased solubility or metabolic stability, is also a key objective, as these properties are often a limitation for the therapeutic development of natural products. nih.gov The synthesis of various analogs of the related compound, griseofulvin, has been explored, providing a foundation for similar work on this compound. dtu.dkrsc.org

Q & A

Q. How is Griseophenone C structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is characterized using a combination of 1D and 2D NMR techniques. Key signals include aromatic protons (e.g., δH 6.04 for H-4) and methyl groups (δH 2.08 for CH3-14). 2D experiments like HSQC and HMBC are essential for assigning carbon-proton correlations and long-range coupling, respectively. For example, HMBC correlations between H-10 (δH 6.26) and carbonyl carbons confirm the polyketide backbone . UV spectra (λmax 213 and 296 nm) and ESI-MS (m/z 339.1 [M+H]+) further support structural identification .

Q. What are the primary biosynthetic precursors of this compound, and how does it integrate into the griseofulvin pathway?

this compound is derived from griseophenone B through enzymatic halogenation. In Penicillium species, the flavin-dependent halogenase GsfI catalyzes chlorination at a specific position on the benzophenone core. This step precedes spirocyclic ring formation by cytochrome P450 GsfF, which oxidizes griseophenone B into intermediates like dehydrogriseofulvin . Disruption of GsfI via gene deletion leads to accumulation of this compound, confirming its role as a pathway intermediate .

Q. What methodological approaches are used to isolate this compound from fungal sources?

Isolation involves ethyl acetate extraction of fungal fermentation broth, followed by silica gel chromatography and Sephadex LH-20 gel filtration. Co-cultivation of Penicillium strains under stress conditions (e.g., salinity or nutrient limitation) enhances yield. Analytical techniques like HPLC-MS and TLC are used to monitor purification, with final structural validation via NMR .

Advanced Research Questions

Q. How do gene deletion studies clarify the roles of methyltransferases (e.g., GsfB, GsfC) in this compound biosynthesis?

Gene knockout strains (e.g., ΔgsfB or ΔgsfC) are generated to block methylation steps. Metabolite profiling via LC-MS and NMR reveals accumulated intermediates. For instance, ΔgsfB strains produce desmethyl-dehydrogriseofulvin (13), indicating GsfB mediates O-3 methylation. Similarly, ΔgsfC strains accumulate griseophenone D (10), confirming GsfC’s role in 2’-methylation . These studies also show that downstream steps (e.g., chlorination) can proceed independently of methylation .

Q. How can researchers resolve contradictions in halogenation experiments involving this compound?

Discrepancies arise when halogenase promiscuity is assumed. For example, NaBr supplementation in OSMAC experiments inhibits GsfI-mediated chlorination, causing 1300% accumulation of this compound instead of brominated analogs. To address this, isotopic labeling (e.g., using ³⁶Cl) and enzyme kinetics assays are recommended to test halide specificity. Concurrently, comparative metabolomics of wild-type vs. ΔgsfI strains can validate pathway branching .

Q. What computational methods elucidate the oxidative cyclization mechanism catalyzed by P450 GsfF in this compound-derived pathways?

Density functional theory (DFT) simulations model the radical coupling mechanism. Calculations show GsfF performs sequential phenolic O-H abstractions to form the oxaspiro core of griseofulvin, rather than generating an arene oxide intermediate. Kinetic isotope effect (KIE) experiments (e.g., deuterated substrates) validate this mechanism by comparing reaction rates .

Q. How does co-cultivation of fungal strains influence this compound production, and how is this optimized experimentally?

Co-cultivating Penicillium strains IO1 and IO2 triggers competitive metabolic responses, increasing this compound yield. Methodologies include:

- Cross-streak assays to screen for interspecies interactions.

- Time-course metabolomics (LC-HRMS) to identify production peaks.

- Transcriptomic analysis (RNA-seq) to pinpoint upregulated biosynthetic gene clusters .

Q. How should researchers evaluate discrepancies in NMR data for this compound across studies?

Cross-validate assignments using published reference spectra (e.g., Cacho et al., 2013) and replicate experiments under identical conditions (solvent, temperature). For example, δH 6.04 (H-4) in this compound must align with HMBC correlations to C-2 and C-6. Discrepancies in methyl signals may arise from solvent effects or impurities, necessitating repurification .

Q. What experimental strategies confirm the role of P450 enzymes in this compound-derived spirocycle formation?

- In vitro reconstitution : Incubate griseophenone B with purified GsfF and NADPH, monitoring spirocycle formation via LC-MS.

- Inhibitor studies : Use P450 inhibitors (e.g., ketoconazole) to block activity and observe intermediate accumulation.

- Isotope labeling : Incorporate ¹⁸O into H2O to trace oxygen insertion during cyclization .

Q. How can researchers design OSMAC (One Strain Many Compounds) experiments to explore this compound derivatives?

- Vary culture conditions (pH, salinity, carbon source) to stress the fungus.

- Supplement with halogen salts (e.g., KBr, KI) to probe halogenase flexibility.

- Analyze metabolite profiles using GNPS (Global Natural Products Social Molecular Networking) to detect analogs. Note: Bromination attempts may require alternative halogenases, as GsfI is chloride-specific .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.